
1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a difluoropropenyl group and a methylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, 1,1-difluoropropene, and 2-methylpropyl halide.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent unwanted side reactions. A catalyst such as aluminum chloride (AlCl3) may be used to facilitate the Friedel-Crafts alkylation reaction.
Procedure: The benzene is first alkylated with 2-methylpropyl halide in the presence of the catalyst to form 4-(2-methylpropyl)benzene. This intermediate is then reacted with 1,1-difluoropropene under similar conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters would be essential for consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the difluoropropenyl group to a difluoropropyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is further substituted with other functional groups using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: Halogens, nitrating agents, Lewis acids (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Difluoropropyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological systems, potentially as a ligand or inhibitor.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The difluoropropenyl group could play a crucial role in its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1,1-Difluoroethyl)-4-(2-methylpropyl)benzene
- 1-(1,1-Difluoroprop-1-en-2-yl)-4-ethylbenzene
- 1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylbutyl)benzene
Uniqueness
1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene is unique due to the presence of both a difluoropropenyl group and a methylpropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
75560-80-4 |
|---|---|
Fórmula molecular |
C13H16F2 |
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
1-(1,1-difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C13H16F2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9H,8H2,1-3H3 |
Clave InChI |
JSVPKGWQHALWAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(=C(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14445638.png)
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
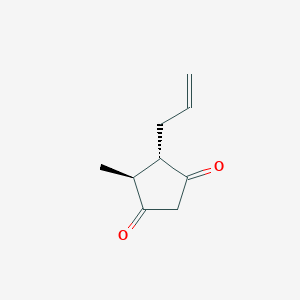
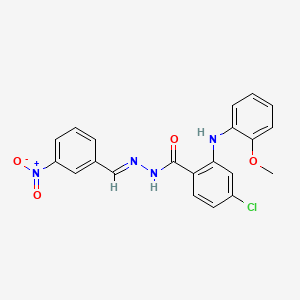
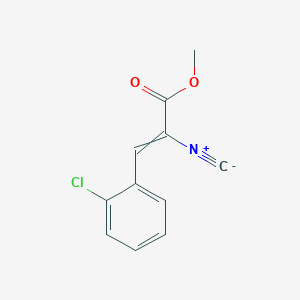

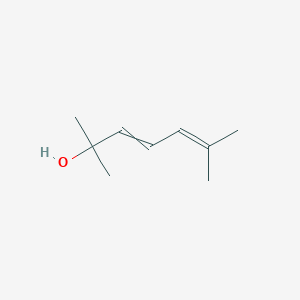
![5,5,5',5'-Tetramethyl[3,3'-bimorpholine]-2,2'-dione](/img/structure/B14445659.png)
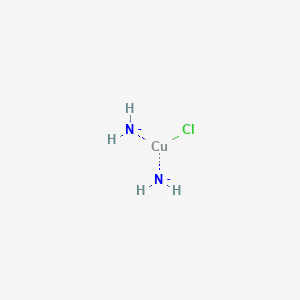
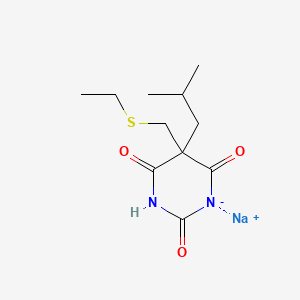
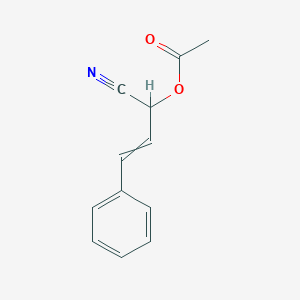
![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)

